3-Amino-3-(3-iodophenyl)propanoic acid
Overview
Description
3-Amino-3-(3-iodophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10INO2 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medical Imaging
- Renal Insufficiency in Imaging : Iopanoic acid, a compound related to 3-amino-3-(3-iodophenyl)propanoic acid, is used in cholecystography for x-ray contrast. However, its double dose has been associated with renal insufficiency in some cases (R. René & S. Mellinkoff, 1959).
Chemical Synthesis
- Polybenzoxazine Development : 3-(4-Hydroxyphenyl)propanoic acid, similar to this compound, is used in the synthesis of polybenzoxazine, showing potential for various material science applications (Acerina Trejo-Machin et al., 2017).
- Synthesis of Fluorophenanaline Precursor : The synthesis of diaryliodonium salts from 2-amino-3-(4-iodophenyl)propanoic acid provides precursors for the synthesis of fluorophenalanine, useful in PET imaging (Zhou Pan-hon, 2015).
- Synthesis of Heteroarylpropanoic Acids : Racemic 2-amino-3-(heteroaryl)propanoic acids, related to this compound, are synthesized for applications in pharmaceuticals and materials (T. Kitagawa et al., 2004).
Biological Applications
- Platinum Complexes Synthesis : Amino acids like 3-amino-3-(4-propyl-3-(thiophen-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid are used to create platinum complexes with potential cancer treatment applications (C. Riccardi et al., 2019).
Material Science
- Modification of Hydrogels : Amino compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid are used to modify hydrogels in PVA/AAc copolymers, with potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Corrosion Inhibition
- Corrosion Inhibitors for Steel : Schiff bases derived from amino acids like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid are effective corrosion inhibitors for mild steel in acidic solutions, with potential industrial applications (N. Gupta et al., 2016).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
It’s structurally similar to 2-amino-3-(3-iodophenyl)propanoic acid , which is known to interact with certain enzymes involved in the synthesis of neurotransmitters .
Mode of Action
Based on its structural similarity to 2-amino-3-(3-iodophenyl)propanoic acid , it may interact with its targets in a similar manner. This could involve binding to the active site of the target enzyme, thereby modulating its activity .
Biochemical Pathways
Related compounds have been shown to influence the synthesis of neurotransmitters . This suggests that 3-Amino-3-(3-iodophenyl)propanoic acid may also impact similar biochemical pathways.
Result of Action
Related compounds have been shown to influence neurotransmitter levels , suggesting that this compound may have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can impact the action of similar biochemical compounds .
Properties
IUPAC Name |
3-amino-3-(3-iodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOWULRIADNEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378228 | |
Record name | 3-amino-3-(3-iodophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299169-95-2 | |
Record name | 3-amino-3-(3-iodophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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